4-(2,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one
Description
4-(2,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.
Properties
Molecular Formula |
C25H24N2O5 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H24N2O5/c1-13-22-23(18-9-8-17(30-2)12-21(18)31-3)24-19(26-25(22)32-27-13)10-15(11-20(24)29)14-4-6-16(28)7-5-14/h4-9,12,15,23,26,28H,10-11H2,1-3H3 |
InChI Key |
HBRQNPVFCOIJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the oxazoloquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an aminoquinoline derivative, under acidic or basic conditions.
Introduction of the 2,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 4-hydroxyphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction using a boronic acid derivative of 4-hydroxyphenyl and a palladium catalyst.
Methylation: The final step involves the methylation of the quinoline core, which can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 4-(2,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methylquinoline
- 4-(2,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methylisoquinoline
Uniqueness
4-(2,4-Dimethoxyphenyl)-7-(4-hydroxyphenyl)-3-methyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is unique due to the presence of the oxazoloquinoline core, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
